molecular formula C10H15N3 B1305363 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 22790-82-5

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No. B1305363
CAS RN: 22790-82-5
M. Wt: 177.25 g/mol
InChI Key: FARGKMUKCFJLSU-UHFFFAOYSA-N
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Description

The compound 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a molecule that is structurally related to various heterocyclic compounds synthesized for different applications, including ligands for coordination chemistry and precursors for pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of pyridine and pyrrolidine rings are common throughout the research, indicating the relevance of these heterocyclic systems in current chemical research.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks like itaconic acid, as seen in the preparation of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . Another example includes the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins . These methods highlight the versatility of pyridine and pyrrolidine derivatives in synthetic chemistry, which could be applied to the synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine.

Molecular Structure Analysis

The molecular structures of compounds similar to 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine are often characterized by X-ray crystallography, as seen with 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These analyses reveal the presence of hydrogen bonding and π-π stacking interactions, which are important for the stability and self-assembly of these molecules. Such interactions are likely to be present in the molecular structure of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine as well.

Chemical Reactions Analysis

The chemical reactivity of pyridine and pyrrolidine derivatives can be complex, as these compounds can participate in various reactions. For instance, the pyridine moiety can act as a ligand in coordination chemistry, forming complexes with metals like ZnCl2 . Additionally, pyrrolidine derivatives can undergo nucleophilic substitution reactions, as demonstrated in the synthesis of methyl 4-aminopyrrole-2-carboxylates . These reactions are indicative of the potential reactivity of 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in forming new compounds or participating in catalytic cycles.

Physical and Chemical Properties Analysis

The physical properties of compounds containing pyridine and pyrrolidine units can vary widely. For example, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling behavior and a phase transition from a single crystal to a birefringent fluid at high temperatures . The fluorescent properties of these compounds can also change upon solid-state aggregation, as seen with the ligand and its ZnCl2 complex . These findings suggest that 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine may also display unique physical and chemical properties that could be exploited in various applications.

properties

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARGKMUKCFJLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945471
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

CAS RN

22790-82-5
Record name 2-Pyridinamine, 5-(1-methyl-2-pyrrolidinyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022790825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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